![molecular formula C9H5ClN4 B2399129 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzenecarbonitrile CAS No. 866042-58-2](/img/structure/B2399129.png)
2-chloro-6-(1H-1,2,4-triazol-1-yl)benzenecarbonitrile
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Overview
Description
“2-chloro-6-(1H-1,2,4-triazol-1-yl)benzenecarbonitrile” is a compound that contains a 1,2,4-triazole ring. This type of heterocyclic compound is often found in pharmaceuticals and biologically important compounds used in drug-discovery studies .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which would include “2-chloro-6-(1H-1,2,4-triazol-1-yl)benzenecarbonitrile”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “2-chloro-6-(1H-1,2,4-triazol-1-yl)benzenecarbonitrile” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .
Scientific Research Applications
Pharmaceuticals
1,2,4-Triazole-containing scaffolds, like “2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile”, are present in an array of pharmaceuticals and biologically important compounds. They are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Anticancer Agents
Novel 1,2,4-triazole derivatives have shown promising results as anticancer agents. For example, certain derivatives have exhibited cytotoxic activity against Hela cell line .
Antimicrobial Agents
1,2,4-Triazole products with N–C–S linkage in the skeleton have been introduced as antimicrobial agents .
Agrochemistry
In the field of agrochemistry, 1,2,4-triazoles have been used due to their unique structure and properties .
Materials Sciences
1,2,4-Triazoles also find applications in materials sciences .
Organic Catalysts
1,2,4-Triazoles operate as organic catalysts through hydrogen-bonding and dipole interactions with biological receptors .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring structure have been known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral activities .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to exhibit myriad of biological activities, suggesting their involvement in various biochemical pathways .
Pharmacokinetics
Some properties of the compound have been predicted, such as its density (13±01 g/cm³), boiling point (5701±600 °C at 760 mmHg), and polar surface area (67 Ų) among others . These properties can influence the compound’s bioavailability.
Result of Action
1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against certain cancer cell lines .
properties
IUPAC Name |
2-chloro-6-(1,2,4-triazol-1-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-2-1-3-9(7(8)4-11)14-6-12-5-13-14/h1-3,5-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAFJVVJCURVIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)N2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(1H-1,2,4-triazol-1-yl)benzenecarbonitrile |
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